Cas no 87373-59-9 (2-Mercapto-5-methyl-nicotinonitrile)

2-Mercapto-5-methyl-nicotinonitrile is a heterocyclic compound featuring a pyridine core substituted with a mercapto group at the 2-position and a methyl group at the 5-position, along with a nitrile functionality. This structure makes it a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. The presence of both thiol and nitrile groups allows for further functionalization, enabling applications in nucleophilic substitution and cyclization reactions. Its stability under standard conditions and high purity make it suitable for precise synthetic workflows. The compound is commonly utilized in research settings for developing bioactive molecules, owing to its reactivity and compatibility with diverse reaction conditions.
2-Mercapto-5-methyl-nicotinonitrile structure
87373-59-9 structure
Product Name:2-Mercapto-5-methyl-nicotinonitrile
CAS No:87373-59-9
MF:C7H6N2S
MW:150.200939655304
MDL:MFCD00084983
CID:94359
PubChem ID:2743726
Update Time:2025-06-15

2-Mercapto-5-methyl-nicotinonitrile Chemical and Physical Properties

Names and Identifiers

    • Sweet Potato
    • 3-CYANO-2-MERCAPTO-5-METHYLPYRIDINE
    • 5-methyl-2-sulfanylidene-1H-pyridine-3-carbonitrile
    • 5-Methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile
    • AS-5472
    • 2-Mercapto-5-methylnicotinonitrile
    • 3-cyano-5-methyl-2(1h)-pyridinethione
    • 5-Methyl-2-sulfanylidene-1,2-dihydropyridine-3-carbonitrile
    • CCG-43587
    • 5-methyl-2-sulfanylpyridine-3-carbonitrile
    • AKOS013212633
    • 2-MERCAPTO-5-METHYL-NICOTINONITRILE
    • 87373-59-9
    • HMS1669O10
    • MFCD00084983
    • 5-Methyl-2-sulfanyl-pyridine-3-carbonitrile
    • FT-0759104
    • SCHEMBL3651726
    • HLASGKVMKXIMSD-UHFFFAOYSA-N
    • SCHEMBL9538555
    • DTXSID60372497
    • 3-Cyano-5-methylpyridin-2(1H)-thione
    • SR-01000633494-1
    • 2-Mercapto-5-methyl-nicotinonitrile
    • MDL: MFCD00084983
    • Inchi: 1S/C7H6N2S/c1-5-2-6(3-8)7(10)9-4-5/h2,4H,1H3,(H,9,10)
    • InChI Key: HLASGKVMKXIMSD-UHFFFAOYSA-N
    • SMILES: S=C1C(C#N)=CC(C)=CN1

Computed Properties

  • Exact Mass: 150.02516937g/mol
  • Monoisotopic Mass: 150.02516937g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 277
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 67.9Ų

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2-Mercapto-5-methyl-nicotinonitrile Suppliers

Amadis Chemical Company Limited
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(CAS:87373-59-9)2-Mercapto-5-methyl-nicotinonitrile
Order Number:A1185513
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:58
Price ($):184.0
Email:sales@amadischem.com

Additional information on 2-Mercapto-5-methyl-nicotinonitrile

Introduction to 2-Mercapto-5-methyl-nicotinonitrile (CAS No. 87373-59-9)

2-Mercapto-5-methyl-nicotinonitrile, identified by its Chemical Abstracts Service (CAS) number 87373-59-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a unique structural motif combining a thiol group and a nitrile functionality, exhibits intriguing chemical properties that make it a valuable intermediate in the development of novel therapeutic agents.

The molecular structure of 2-Mercapto-5-methyl-nicotinonitrile consists of a pyridine ring substituted with a methyl group at the 5-position and a thiol group at the 2-position, further functionalized with a cyano group. This arrangement imparts distinct reactivity patterns, making it particularly useful in cross-coupling reactions, heterocyclic synthesis, and as a precursor for biologically active molecules. The presence of both electrophilic and nucleophilic centers within the molecule allows for diverse synthetic applications, enabling chemists to construct complex scaffolds with precision.

In recent years, 2-Mercapto-5-methyl-nicotinonitrile has been explored as a key building block in the synthesis of pharmacophores targeting various diseases. Its thiol moiety can engage in disulfide bond formation, which is crucial for stabilizing protein structures and modulating redox-sensitive signaling pathways. Additionally, the nitrile group serves as a versatile handle for further functionalization via hydrolysis or reduction, allowing for the introduction of amine or carboxylate functionalities.

One of the most compelling areas of research involving 2-Mercapto-5-methyl-nicotinonitrile is its application in medicinal chemistry. Researchers have leveraged its structural features to design molecules with potential antimicrobial, anti-inflammatory, and anticancer properties. For instance, studies have demonstrated that derivatives of this compound can interact with specific biological targets by forming covalent bonds or modulating enzyme activity. The ability to fine-tune these interactions through structural modifications has opened up new avenues for drug discovery.

Advances in computational chemistry have further enhanced the utility of 2-Mercapto-5-methyl-nicotinonitrile by enabling high-throughput virtual screening and molecular docking studies. These computational approaches allow researchers to predict binding affinities and optimize lead compounds efficiently. By integrating experimental data with theoretical models, scientists can accelerate the development of novel therapeutics while minimizing costs and reducing time-to-market.

The synthesis of 2-Mercapto-5-methyl-nicotinonitrile itself presents an interesting challenge due to its reactive nature. Traditional synthetic routes often involve multi-step sequences that require careful control of reaction conditions to prevent unwanted side products. Recent methodologies have focused on improving yields and purity through catalytic processes or alternative reaction pathways. For example, transition metal-catalyzed cross-coupling reactions have been employed to construct the pyridine core with high efficiency.

Industrial applications of 2-Mercapto-5-methyl-nicotinonitrile are also emerging, particularly in the agrochemical sector where sulfur-containing compounds are known for their pesticidal properties. By incorporating this molecule into novel formulations, researchers aim to develop more effective and environmentally friendly crop protection agents. The versatility of 2-Mercapto-5-methyl-nicotinonitrile as a precursor ensures its continued relevance across multiple domains of chemical research and development.

The safety profile of 2-Mercapto-5-methyl-nicotinonitrile is another critical consideration in its handling and application. While it does not pose acute toxicity risks under standard conditions, appropriate precautions must be taken to prevent exposure to skin or eyes. Storage guidelines recommend keeping the compound in a cool, dry place away from oxidizing agents to ensure stability and prevent degradation.

Looking ahead, the future prospects for 2-Mercapto-5-methyl-nicotinonitrile appear promising as new synthetic techniques and biological insights continue to evolve. Collaborative efforts between academia and industry will likely drive innovation in its application across pharmaceuticals, materials science, and beyond. As our understanding of molecular interactions deepens, so too will the potential uses for this versatile compound.

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Amadis Chemical Company Limited
(CAS:87373-59-9)2-Mercapto-5-methyl-nicotinonitrile
A1185513
Purity:99%
Quantity:1g
Price ($):184.0
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